2-Methylpentanal

Description

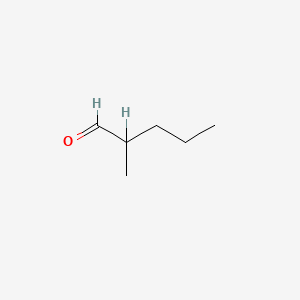

2-Methylpentanal is a 2-methyl-branched fatty aldehyde.

This compound is a natural product found in Azadirachta indica with data available.

Structure

3D Structure

Properties

IUPAC Name |

2-methylpentanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O/c1-3-4-6(2)5-7/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTZILAQGHINQQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O | |

| Record name | ALPHA-METHYLVALERALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3975 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9021978 | |

| Record name | 2-Methylpentanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Alpha-methylvaleraldehyde appears as a colorless liquid. Less dense than water. Used to make rubber and artificial flavorings., Colorless liquid; [HSDB], colourless to pale yellow liquid | |

| Record name | ALPHA-METHYLVALERALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3975 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Methylpentaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3137 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Methylpentanal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/645/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

117 °C | |

| Record name | 2-METHYLPENTALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1129 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

68 °F (NFPA, 2010), 20 °C, 68 °F (20 °C) (OPEN CUP) | |

| Record name | ALPHA-METHYLVALERALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3975 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Methylpentaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3137 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-METHYLPENTALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1129 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Sol in water, ether, acetone, slightly sol in carbon tetrachloride., Water solubility = 0.42% wt at 25 °C, 4.2 mg/mL at 25 °C | |

| Record name | 2-METHYLPENTALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1129 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Methylpentanal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031578 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

0.8092, 0.805-0.811 | |

| Record name | 2-METHYLPENTALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1129 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Methylpentanal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/645/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

17.9 [mmHg] | |

| Record name | 2-Methylpentaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3137 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

COLORLESS LIQUID | |

CAS No. |

123-15-9, 73513-30-1 | |

| Record name | ALPHA-METHYLVALERALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3975 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | (±)-2-Methylpentanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylpentaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123159 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentanal, methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073513301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylpentanal | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49351 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentanal, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methylpentanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylvaleraldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.188 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLVALERALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64L45T2504 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-METHYLPENTALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1129 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Methylpentanal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031578 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

FP: -100 °C | |

| Record name | 2-METHYLPENTALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1129 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methylpentanal: Core Properties and Research Applications

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, detailing the fundamental properties, synthesis, reactivity, and applications of 2-Methylpentanal (CAS No. 123-15-9). The information herein is synthesized to provide not only foundational data but also practical insights into its experimental handling and utility.

Introduction: The Profile of a Versatile Chiral Aldehyde

This compound, also known as 2-methylvaleraldehyde, is a chiral, 2-methyl-branched fatty aldehyde with the chemical formula C₆H₁₂O.[1][2][3] It exists as a colorless liquid characterized by an ethereal, fruity, and green aroma.[2][4][5] This distinct organoleptic profile, combined with the reactivity of its aldehyde functional group, makes this compound a valuable compound in diverse fields. It serves as a critical intermediate in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals, and is widely utilized as a flavoring agent and fragrance component.[2][6][7] Understanding its core properties is paramount for its effective and safe application in research and development.

Physicochemical and Spectroscopic Characterization

Accurate characterization is the bedrock of reproducible research. The fundamental physical and chemical properties of this compound are summarized below, providing a baseline for experimental design.

Core Physicochemical Properties

The following table consolidates the key physicochemical data for this compound, compiled from authoritative sources.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | 2-Methylvaleraldehyde, α-Methylvaleraldehyde | [8] |

| CAS Number | 123-15-9 | [1] |

| Molecular Formula | C₆H₁₂O | [1][8] |

| Molar Mass | 100.161 g·mol⁻¹ | [1][8] |

| Appearance | Colorless to pale yellow liquid | [1][3] |

| Density | 0.808 - 0.86 g/cm³ at 25 °C | [1] |

| Boiling Point | 117-120 °C | [2] |

| Melting Point | -100 °C | |

| Flash Point | 16 °C (60.8 °F) - closed cup | |

| Autoignition Temp. | 199 °C (390 °F) | [9] |

| Water Solubility | 4.2 g/L at 25 °C (Slightly soluble) | [9] |

| Solubility | Soluble in ether and acetone | [3][9] |

| Refractive Index (n²⁰/D) | 1.401 | [9] |

| Vapor Density | 3.45 (vs air) | [9] |

Structural Elucidation and Spectroscopic Signature

Confirmation of the chemical structure and assessment of purity are critical steps. A combination of spectroscopic methods provides a definitive structural fingerprint for this compound.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is expected to show a characteristic signal for the aldehydic proton between δ 9.5-9.7 ppm. Other signals will correspond to the methine proton at the chiral center (C2), and the various methylene and methyl protons of the butyl chain and the C2-methyl group.

-

¹³C NMR : The carbon NMR spectrum will display a highly deshielded signal for the carbonyl carbon, typically above δ 200 ppm. Signals for the six distinct carbon atoms will be present, confirming the overall carbon framework.

-

-

Infrared (IR) Spectroscopy : The IR spectrum provides clear evidence of the aldehyde functional group. Key absorption bands include a strong C=O stretching vibration around 1725-1740 cm⁻¹ and two characteristic C-H stretching bands for the aldehyde proton near 2720 cm⁻¹ and 2820 cm⁻¹.

-

Mass Spectrometry (MS) : Electron ionization mass spectrometry will show a molecular ion peak (M⁺) at m/z = 100, corresponding to the molecular weight of the compound. Fragmentation patterns will be consistent with the aliphatic aldehyde structure.

The logical workflow for validating the structure and purity of a this compound sample is illustrated below.

Caption: Workflow for Spectroscopic and Chromatographic Validation.

Synthesis and Chemical Reactivity

Common Synthesis Pathways

The primary industrial route to this compound involves the self-aldol condensation of propionaldehyde.[1] This process is typically followed by dehydration to form 2-methyl-2-pentenal and subsequent hydrogenation to yield the saturated aldehyde.

Caption: Industrial Synthesis Route via Aldol Condensation.

An alternative laboratory-scale synthesis involves a Grignard reaction. Methylmagnesium bromide can be reacted with pentan-2-one to form the tertiary alcohol, 2-methylpentan-2-ol, which is then oxidized using a suitable agent to yield this compound.[11]

Characteristic Chemical Reactivity

As an aldehyde, this compound participates in a range of characteristic reactions, including oxidation to 2-methylpentanoic acid, reduction to 2-methylpentan-1-ol, and various nucleophilic additions to the carbonyl group.[12]

Of particular note is its behavior in aldol condensation . Possessing an α-hydrogen, this compound can undergo a self-aldol reaction in the presence of a base to form a β-hydroxy aldehyde (3-hydroxy-2,4-dimethylheptanal).[13][14][15] However, unlike simpler aldehydes, the subsequent dehydration (condensation) step to form an α,β-unsaturated aldehyde is hindered because the tertiary β-carbon of the aldol product has no hydrogen to eliminate.[14]

Caption: Mechanism of this compound Self-Aldol Reaction.

Industrial and Research Applications

This compound's versatility makes it a cornerstone intermediate and additive in several industries.

-

Pharmaceutical Synthesis : It is a crucial precursor for various active pharmaceutical ingredients (APIs).[6] Notably, it is an intermediate in the commercial synthesis of the tranquilizer meprobamate.[1]

-

Flavors and Fragrances : It is widely used by flavorists and perfumers to impart fresh, sweet, and slightly fruity notes reminiscent of green apples or pears.[4][7] It is found in fine fragrances, personal care products like lotions and soaps, and household items such as detergents.[4] It has been reported to occur naturally in foods like onion, garlic, milk, and roasted peanuts.[2]

-

Agrochemicals and Fine Chemicals : The compound serves as a versatile building block for a wide array of specialty chemicals, including the development of effective agrochemical formulations.[6][7]

Analytical Methodologies

Quantitative analysis and purity determination are essential for quality control and research. High-Performance Liquid Chromatography (HPLC) is a robust method for this purpose.

Protocol: Analysis by Reverse-Phase HPLC

This protocol outlines a general method for the separation and analysis of this compound.[16] Method optimization is recommended for specific matrices or impurity profiles.

Objective: To determine the purity of a this compound sample using RP-HPLC with UV detection.

Instrumentation and Materials:

-

HPLC system with a UV detector

-

Newcrom R1 column or equivalent C18 reverse-phase column

-

Mobile Phase A: Deionized Water

-

Mobile Phase B: Acetonitrile (MeCN)

-

Modifier: Phosphoric acid (or formic acid for MS compatibility)

-

This compound standard and sample solutions

Procedure:

-

Mobile Phase Preparation : Prepare the mobile phase by mixing Acetonitrile and Water. A typical starting point is 60:40 (MeCN:Water). Add phosphoric acid to a final concentration of 0.1% (v/v). Degas the mobile phase before use.

-

Standard Preparation : Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in the mobile phase. Create a series of dilutions to generate a calibration curve.

-

Sample Preparation : Dilute the this compound sample to be analyzed in the mobile phase to a concentration within the calibration range.

-

Chromatographic Conditions :

-

Column : Newcrom R1 (or equivalent C18, e.g., 4.6 x 150 mm, 5 µm)

-

Flow Rate : 1.0 mL/min

-

Injection Volume : 10 µL

-

Column Temperature : 25 °C

-

Detection : UV at 210 nm

-

-

Analysis : Inject the standards and sample solutions. Record the chromatograms and integrate the peak areas.

-

Quantification : Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration and purity of the sample by interpolating its peak area on the curve.

Caption: General Workflow for HPLC Analysis of this compound.

Biological and Toxicological Profile

Metabolic Fate and Biological Activity

As a class, aldehydes can exhibit various biological activities, including antimicrobial and antifungal properties.[12] In biological systems, aldehydes like this compound are readily oxidized to their corresponding carboxylic acids (2-methylpentanoic acid). This metabolic conversion is primarily catalyzed by the enzyme aldehyde dehydrogenase, which is present in the liver and other tissues.[3] The resulting acid can then enter fatty acid oxidation pathways.

Safety, Handling, and Toxicology

Understanding the hazards associated with this compound is crucial for safe laboratory practice. It is classified as a hazardous substance, and appropriate precautions must be taken.

GHS Hazard Summary:

| Hazard Class | Pictogram | Signal Word | Hazard Statement |

| Flammable Liquid | GHS02 | Danger | H225: Highly flammable liquid and vapor |

| Skin Irritation | GHS07 | Danger | H315: Causes skin irritation |

| Eye Irritation | GHS07 | Danger | H319: Causes serious eye irritation |

| STOT SE 3 | GHS07 | Danger | H335: May cause respiratory irritation |

Safe Handling and Storage Protocol:

-

Engineering Controls : Handle only in a well-ventilated area or under a chemical fume hood.[17] Use explosion-proof electrical and ventilating equipment.[17][19]

-

Personal Protective Equipment (PPE) : Wear protective gloves (e.g., nitrile), safety glasses with side-shields or goggles, and a lab coat.[17] If ventilation is inadequate, a suitable respirator is required.

-

Handling : Keep away from heat, sparks, open flames, and other ignition sources.[17][20] Ground and bond containers when transferring material to prevent static discharge.[17] Avoid breathing vapors or mist.[17]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[17]

Conclusion

This compound is a fundamentally important C6 aldehyde with a well-defined profile of properties, reactivity, and applications. Its role as a chiral building block in pharmaceutical and fine chemical synthesis, coupled with its functional utility in the flavor and fragrance industries, underscores its significance. For the research and drug development professional, a thorough understanding of its physicochemical characteristics, analytical methodologies, and safety protocols is essential for leveraging its potential while ensuring operational safety and experimental integrity.

References

-

This compound - Wikipedia. [Link]

-

Introduction to this compound Compound - Ontosight AI. [Link]

-

This compound Market Report | Global Forecast From 2025 To 2033 - Dataintelo. [Link]

-

This compound: Your Key Intermediate for Pharmaceuticals, Flavors & Fragrances. LookChem. [Link]

-

The Synthesis and Sourcing of this compound for Chemical Industry Needs. LookChem. [Link]

-

Showing metabocard for this compound (HMDB0031578) - Human Metabolome Database. [Link]

-

Showing Compound this compound (FDB008201) - FooDB. [Link]

-

Synthesis of this compound - PrepChem.com. [Link]

-

[FREE] Propose a synthesis route to prepare this compound from pentan-2-one. Note that a multi-step reaction is - Brainly. [Link]

-

2-Methyl-2-pentenal prepared from condensation of propionaldhyde in presence of anion exchange resin - ResearchGate. [Link]

-

This compound - Synerzine. [Link]

-

2-Methylpentaldehyde | C6H12O | CID 31245 - PubChem - NIH. [Link]

-

How will this compound undergo aldol condensation? - Quora. [Link]

-

This compound - SIELC Technologies. [Link]

-

ALDOL CONDENSATION of this compound || Aldol Reaction of CH3CH2CH2CH(CH3)CHO - YouTube. [Link]

-

[FREE] Draw the aldol product formed from the reaction of 2-methyl-pentanal with methanal. [Link]

-

Exploring 2-Methylpentane's Use in Analytical Chemistry Procedures - Patsnap Eureka. [Link]

-

2 - SAFETY DATA SHEET. [Link]

-

A Study on Subchronic Inhalation Toxicity of 2-Methylpentane - Semantic Scholar. [Link]

-

A Study on Subchronic Inhalation Toxicity of 2-Methylpentane - ResearchGate. [Link]

-

2-Methylpentane | Rupa Health. [Link]

-

2-Methylpentane | C6H14 | CID 7892 - PubChem - NIH. [Link]

- CN103613488A - Preparation method of 2-methyl-2-pentenal - Google P

-

Showing metabocard for 2-Methylpentane (HMDB0061884) - Human Metabolome Database. [Link]

-

2-Methylpentane • Potentially FOUND in food, soil, water, dust, compost, hair, cosmetics, a medication, animals & pets, home or workplace • its HEALTH EFFECTS • should I AVOID it • testing with TOXTEST in Australia • substance_id_188 • CASRN: 107-83-5 - Toxno. [Link]

-

This compound - ChemBK. [Link]

-

Biological activity of methylglyoxal and related aldehydes - PubMed. [Link]

-

NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids - BYJU'S. [Link]

-

Special Issue : Organic Compounds with Biological Activity - MDPI. [Link]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Methyl valeraldehyde | 123-15-9 [chemicalbook.com]

- 3. 2-Methylpentaldehyde | C6H12O | CID 31245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound – Premium Aroma Chemical For Fruity & Industrial Applications [chemicalbull.com]

- 5. hmdb.ca [hmdb.ca]

- 6. dataintelo.com [dataintelo.com]

- 7. nbinno.com [nbinno.com]

- 8. scbt.com [scbt.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. brainly.com [brainly.com]

- 12. ontosight.ai [ontosight.ai]

- 13. quora.com [quora.com]

- 14. youtube.com [youtube.com]

- 15. byjus.com [byjus.com]

- 16. This compound | SIELC Technologies [sielc.com]

- 17. synerzine.com [synerzine.com]

- 18. 2-メチルペンタナール 98% | Sigma-Aldrich [sigmaaldrich.com]

- 19. airgas.com [airgas.com]

- 20. merckmillipore.com [merckmillipore.com]

2-Methylpentanal synthesis from propanal aldol condensation.

An In-Depth Technical Guide to the Synthesis of 2-Methylpentanal via Propanal Aldol Condensation

Foreword: From a Simple Aldehyde to a Critical Intermediate

This compound (CH₃CH₂CH₂CH(CH₃)CHO) is a vital C6 aldehyde that serves as a crucial building block in diverse chemical industries. Its applications range from being a precursor to the sedative drug meprobamate to its use in the synthesis of fragrances and flavor compounds.[1][2][3] The industrial synthesis of this compound is a multi-step process, hinging on the foundational carbon-carbon bond-forming reaction: the self-aldol condensation of propanal.[2][4]

This guide provides a comprehensive technical examination of the synthesis pathway, moving from the fundamental reaction mechanism to the selection of advanced catalytic systems and detailed experimental protocols. We will explore the causality behind process choices, offering insights grounded in established research for professionals in chemical research and drug development. The overall synthetic route proceeds through the aldol condensation of propanal to form 2-methyl-2-pentenal, which is subsequently hydrogenated to yield the target this compound.[4]

Part 1: The Core Transformation: Aldol Condensation of Propanal

The self-condensation of propanal is a classic example of an aldol reaction, a cornerstone of organic synthesis. The reaction's viability is predicated on the presence of acidic α-hydrogens on the carbon adjacent to the carbonyl group, which can be removed by a base to initiate the reaction.[5][6]

Mechanistic Underpinnings: A Tale of Two Catalysts

The aldol condensation can be effectively catalyzed by either a base or an acid, though base-catalyzed routes are more common industrially. Understanding both provides a complete picture of the reaction's versatility.

Base-Catalyzed Mechanism (The Workhorse Route)

The base-catalyzed pathway proceeds through a well-defined, multi-step mechanism involving an enolate intermediate.[7]

-

Enolate Formation: A base (B:) abstracts an acidic α-hydrogen from a propanal molecule, creating a resonance-stabilized enolate ion. This is the rate-determining step and the genesis of the nucleophile.[7][8]

-

Nucleophilic Attack: The newly formed enolate attacks the electrophilic carbonyl carbon of a second propanal molecule, forming a new carbon-carbon bond and a tetrahedral alkoxide intermediate.[7][8]

-

Protonation (Aldol Addition): The alkoxide intermediate is protonated by a proton source (typically water, formed in the initial deprotonation step), yielding the β-hydroxy aldehyde, 3-hydroxy-2-methylpentanal. This is the "aldol addition" product.[8][9]

-

Dehydration (Condensation): Under reaction conditions, particularly with heating, the aldol addition product readily undergoes dehydration.[10] The base removes the now-acidic α-hydrogen, and the resulting enolate expels a hydroxide ion in an E1cB elimination mechanism to form the stable, conjugated α,β-unsaturated aldehyde, 2-methyl-2-pentenal.[7][9] This irreversible dehydration step is crucial as it drives the overall equilibrium of the reaction towards the final product.[9][11]

Caption: Base-Catalyzed Aldol Condensation of Propanal.

Acid-Catalyzed Mechanism (An Alternative Path)

The acid-catalyzed mechanism proceeds not through an enolate but through an enol nucleophile.

-

Carbonyl Activation: An acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.[12]

-

Enol Formation: A base (like water) removes an α-hydrogen, leading to the formation of an enol.[7][13]

-

Nucleophilic Attack: The enol's C=C double bond attacks the activated carbonyl of a second propanal molecule.

-

Dehydration: The resulting intermediate readily eliminates water, facilitated by the acidic conditions, to yield the same α,β-unsaturated product, 2-methyl-2-pentenal.[12]

Catalyst Selection: The Key to Efficiency and Sustainability

While traditional homogeneous bases like NaOH or KOH can drive the reaction, they suffer from significant drawbacks, including difficulties in separation, catalyst recovery, and the generation of corrosive waste streams. Modern process chemistry favors heterogeneous catalysts for their ease of separation, reusability, and improved environmental profile.

-

Anion-Exchange Resins: These solid polymer resins containing basic functional groups (e.g., quaternary ammonium) act as highly effective and recyclable catalysts. They provide accessible basic sites for enolate formation while remaining in a separate phase from the reaction mixture. Strong anion-exchange resins have demonstrated exceptional performance, achieving high conversion and selectivity under mild conditions.[14][15][16] In one study, a strong anion-exchange resin achieved 97% conversion of propanal with 95% selectivity to 2-methyl-2-pentenal in just 1 hour at 35 °C.[14][15]

-

Hydrotalcites: These layered double hydroxide materials, particularly activated Mg-Al hydrotalcites, are robust solid base catalysts.[17] Their tunable basicity and high surface area make them highly active for aldol condensations, often under solvent-free conditions which further enhances the process's green credentials.[17] Research has shown that an activated hydrotalcite can yield up to 97% propanal conversion with 99% selectivity to 2-methylpentenal.[15][17]

-

Nitrogenous Organic Bases: Amines such as pyrrolidine, morpholine, and piperidine, often used with a co-catalytic organic acid, offer a homogeneous alternative with mild reaction conditions and high yields, reportedly over 95%.[18]

Data-Driven Process Optimization

The efficiency of the propanal condensation is highly dependent on reaction parameters. The choice of catalyst dictates the optimal conditions for temperature, reaction time, and solvent use.

| Catalyst System | Temperature (°C) | Time | Conversion (%) | Selectivity to 2-Methyl-2-pentenal (%) | Reference |

| Strong Anion-Exchange Resin | 35 | 1 h | 97 | 95 | [14][15] |

| Activated Hydrotalcite (Mg/Al=3.5) | 100 | 10 h | 97 | 99 | [17] |

| Anion-Exchange Resin (in Benzene) | 30 | 2 h | - | 93.5 (Yield) | [15] |

| Nitrogenous Organic Base/Acid | 10 - 30 | 0.5 - 6 h | - | >95 (Yield) | [18] |

Part 2: The Final Step: Selective Hydrogenation

To obtain the target this compound, the α,β-unsaturated C=C bond of 2-methyl-2-pentenal must be selectively hydrogenated without reducing the aldehyde's C=O group. This presents a significant chemoselectivity challenge, as over-reduction to 2-methylpentanol is a common side reaction.[19]

Catalytic Systems for Chemoselective Hydrogenation

The choice of metal catalyst is paramount in controlling the reaction's outcome.

-

Platinum and Palladium: At lower temperatures, Pt and Pd supported on materials like silica are highly active and selective for the hydrogenation of the C=C bond to produce this compound.[19][20] However, as temperatures increase, these catalysts can promote decarbonylation, an undesirable side reaction.[19]

-

Copper: Copper-based catalysts are effective at hydrogenating both C=C and C=O bonds.[19] While this can lead to the alcohol, careful control of reaction conditions can favor the desired aldehyde.

-

Cobalt: Supported cobalt catalysts, for instance on activated carbon (Co/CNR115), have shown excellent performance for the continuous-flow hydrogenation of 2-methyl-2-pentenal. They can achieve 100% selectivity to this compound at temperatures around 100°C and elevated pressures.[21][22]

Influence of Reaction Conditions

Temperature and pressure are critical levers for controlling selectivity in hydrogenation. Higher temperatures and pressures can increase reaction rates but may also favor over-hydrogenation to the alcohol or other side reactions.[21] For cobalt catalysts, optimal selectivity for this compound is often found at moderate temperatures (≤ 338 K or ~65 °C) across a range of pressures.[21]

| Catalyst System | Temperature (°C) | Pressure (bar) | Conversion (%) | Selectivity to this compound (%) | Reference |

| Pt/Silica | 200 - 400 | - | High | Primarily C=C hydrogenation at low T | [19][20] |

| Pd/Silica | 200 - 400 | - | High | Primarily C=C hydrogenation at low T | [19][20] |

| 6 wt.% Co/CNR115 | 65 | 10 - 60 | - | 100 | [21] |

Part 3: Validated Experimental Protocols

The following protocols are synthesized from established literature, providing a self-validating framework for laboratory-scale synthesis.

Protocol 1: Solvent-Free Synthesis of 2-Methyl-2-pentenal using Activated Hydrotalcite

This protocol is adapted from methodologies employing solid base catalysts for eco-friendly synthesis.[17]

-

Catalyst Activation: Place commercially available hydrotalcite (Mg/Al molar ratio 3.5) in a furnace. Calcine at 450 °C for 4 hours. Cool the activated catalyst under vacuum or in a desiccator and store it under an inert atmosphere until use.

-

Reaction Setup: Equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a thermometer. Maintain an inert atmosphere (e.g., nitrogen).

-

Reaction Execution:

-

Charge the flask with propanal.

-

Add the activated hydrotalcite catalyst (e.g., 0.1 g of catalyst per 10 mL of propanal).

-

Heat the mixture to 100 °C with vigorous stirring (e.g., 1000 rpm).

-

Monitor the reaction progress by taking aliquots over time and analyzing via Gas Chromatography (GC). The reaction typically reaches high conversion within 6-10 hours.

-

-

Workup and Purification:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the solid hydrotalcite catalyst. The catalyst can be washed with a small amount of solvent, dried, and stored for reuse.

-

The resulting liquid product, primarily 2-methyl-2-pentenal, can be purified by fractional distillation under reduced pressure.

-

Protocol 2: Continuous-Flow Selective Hydrogenation using a Co/Carbon Catalyst

This protocol is based on advanced continuous-flow methods for chemoselective hydrogenation.[21]

-

Catalyst Preparation: Use a commercially available or prepared supported cobalt catalyst (e.g., 6 wt.% Co on CNR115 activated carbon).

-

Reactor Setup:

-

Utilize a continuous-flow fixed-bed reactor system rated for high pressure and temperature.

-

Pack the reactor with the Co/CNR115 catalyst.

-

Activate the catalyst in-situ by flowing hydrogen gas at an elevated temperature as per the manufacturer's recommendation.

-

-

Reaction Execution:

-

Prepare a feed solution of the 2-methyl-2-pentenal obtained from Protocol 1.

-

Introduce the feed solution and hydrogen gas into the reactor at controlled flow rates.

-

Maintain the reactor at the optimal conditions for selectivity (e.g., 65-100 °C and 60 bar).

-

Collect the product stream exiting the reactor.

-

-

Analysis and Purification:

-

Analyze the collected product stream using GC to determine conversion and selectivity.

-

The product, this compound, can be purified from any unreacted starting material or byproducts via distillation.

-

Part 4: Synthesis Workflow Visualization

The entire process, from starting material to final product, involves distinct stages of reaction and purification.

Caption: Overall Synthesis Workflow for this compound.

Conclusion

The synthesis of this compound from propanal is a robust and well-characterized process that exemplifies core principles of organic synthesis. The journey from the initial C-C bond formation via aldol condensation to the final chemoselective hydrogenation highlights the critical role of catalysis in modern chemical manufacturing. By leveraging advanced, reusable heterogeneous catalysts such as hydrotalcites and supported cobalt systems, the synthesis can be performed with high efficiency, selectivity, and a significantly improved environmental footprint compared to traditional methods. This guide provides the foundational knowledge and practical protocols necessary for researchers and drug development professionals to successfully implement and optimize this important industrial synthesis.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound – Premium Aroma Chemical For Fruity & Industrial Applications [chemicalbull.com]

- 4. Propionaldehyde - Wikipedia [en.wikipedia.org]

- 5. Give the expected products for the aldol condensations of (a) pro... | Study Prep in Pearson+ [pearson.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Aldol condensation - Wikipedia [en.wikipedia.org]

- 8. quora.com [quora.com]

- 9. youtube.com [youtube.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Aldol reaction - Wikipedia [en.wikipedia.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. byjus.com [byjus.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. CN103613488A - Preparation method of 2-methyl-2-pentenal - Google Patents [patents.google.com]

- 19. researchgate.net [researchgate.net]

- 20. aminer.org [aminer.org]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

In-Depth Technical Guide: Stereoisomers of 2-Methylpentanal

Abstract: This technical guide provides a comprehensive overview of the stereoisomers of 2-methylpentanal, a chiral aldehyde of significant interest in the fields of flavor chemistry, materials science, and pharmaceutical development. The document delves into the fundamental principles of chirality as they apply to this C6 aldehyde, detailing the distinct physicochemical properties of its (R)- and (S)-enantiomers. Authored for researchers, scientists, and drug development professionals, this guide offers field-proven insights into the causality behind experimental choices for enantiomeric separation and asymmetric synthesis. It includes detailed, step-by-step protocols for analytical methodologies such as chiral gas chromatography, and discusses strategies for enantioselective synthesis. All technical claims are substantiated with citations from authoritative sources to ensure scientific integrity and trustworthiness.

Introduction: The Significance of Chirality in this compound

This compound (also known as 2-methylvaleraldehyde) is a branched-chain aliphatic aldehyde with the chemical formula C₆H₁₂O.[1][2] While seemingly simple, its molecular structure possesses a critical feature that imparts significant complexity and dictates its interaction with other chiral systems: a stereocenter. The carbon atom at the second position (C2) is bonded to four different substituent groups: a hydrogen atom, a methyl group, a propyl group, and a formyl (aldehyde) group.[3] This structural arrangement, known as a chiral center, means that this compound is a chiral molecule and can exist as a pair of non-superimposable mirror images.[4][5]

These mirror images are called enantiomers and are designated as (R)-2-methylpentanal and (S)-2-methylpentanal based on the Cahn-Ingold-Prelog priority rules. In an achiral environment, enantiomers exhibit identical physical properties such as boiling point, density, and refractive index. However, their interaction with plane-polarized light and other chiral molecules—including biological receptors, enzymes, and chiral catalysts—can be profoundly different.[5] This divergence in biological activity is paramount in drug development, where one enantiomer may be therapeutically active while the other is inactive or even toxic.[6][7][8] Therefore, the ability to separate, quantify, and selectively synthesize the individual enantiomers of this compound is crucial for its application in regulated industries.

This guide will explore the properties of these stereoisomers, methods for their analysis, and strategies for their synthesis, providing a foundational resource for scientists working with this versatile chiral building block.

Identifying the Chiral Center

The chirality of this compound originates from the tetrahedral carbon at the C2 position. Understanding this structure is fundamental to all subsequent discussions of its stereochemistry.

Caption: The chiral carbon (C) of this compound bonded to four unique groups.

Physicochemical Properties of this compound Enantiomers

While enantiomers share many physical properties, they are distinguished by their optical activity—the ability to rotate the plane of polarized light. The racemic mixture (an equal mixture of both enantiomers) is optically inactive. The data below pertains to the individual enantiomers and the racemate, providing a baseline for analytical characterization.

| Property | (R)-2-methylpentanal | (S)-2-methylpentanal | Racemic this compound | Source(s) |

| IUPAC Name | (2R)-2-methylpentanal | (2S)-2-methylpentanal | This compound | [3][9][10] |

| CAS Number | 53531-14-9 | 82043-22-9 | 123-15-9 | [1][3][9][10] |

| Molecular Formula | C₆H₁₂O | C₆H₁₂O | C₆H₁₂O | [2][3] |

| Molecular Weight | 100.16 g/mol | 100.16 g/mol | 100.16 g/mol | [3][9] |

| Appearance | Colorless liquid | Colorless liquid | Colorless liquid | [3][11] |

| Boiling Point | 117-120 °C | 119-120 °C | 119-120 °C | [3][11][12] |

| Melting Point | -100 °C | Not specified | -100 °C | [3][11][13] |

| Density | 0.808 - 0.809 g/mL at 25 °C | 0.808 g/mL at 25 °C | 0.808 g/mL at 25 °C | [3][11][12] |

| Refractive Index (n20/D) | 1.401 | 1.401 | 1.401 | [3][12] |

| Water Solubility | 4.2 g/L at 25 °C | 4.2 g/L at 25 °C | 4.2 g/L at 25 °C | [3][11][12] |

| Optical Rotation | Specific data not available in searched sources | Specific data not available in searched sources | 0° | N/A |

Note: Specific optical rotation values are highly dependent on concentration, solvent, and temperature, and were not available in the cited public databases. Experimental determination is required for specific samples.

Analytical Methodologies for Enantiomeric Resolution

The separation and quantification of enantiomers, known as chiral resolution, is a critical task. Given their identical physical properties in achiral environments, specialized techniques are required. Chiral chromatography is the most common and effective method.[5][14]

Chiral Gas Chromatography (GC)

Principle: Chiral Gas Chromatography (GC) is a powerful technique for separating volatile enantiomers like this compound. The method relies on a chiral stationary phase (CSP) coated onto the inside of a capillary column. The CSP, typically a derivatized cyclodextrin, forms transient, diastereomeric complexes with the enantiomers.[5] The differing stability of these complexes leads to different retention times, allowing for their separation and quantification.

Causality of Method Choice: Cyclodextrin-based CSPs are chosen for their versatility and thermal stability, which is essential for GC analysis.[14] The choice between α-, β-, or γ-cyclodextrin derivatives depends on the specific analyte, as the size of the cyclodextrin cavity and the nature of its substituents dictate the strength and selectivity of the chiral interactions. For aldehydes like this compound, β-cyclodextrin derivatives often provide excellent resolution.[15]

3.1.1. Step-by-Step Protocol for Chiral GC Analysis

-

Sample Preparation:

-

Dilute the this compound sample (racemic standard, synthesis product, or extract) in a suitable volatile solvent (e.g., dichloromethane or hexane) to a concentration of approximately 100-1000 ppm.

-

Ensure the sample is free of non-volatile residues by filtering if necessary.

-

-

Instrumentation & Conditions:

-

Gas Chromatograph: Agilent 7890B or equivalent, equipped with a Flame Ionization Detector (FID).

-

Chiral Column: Cyclodextrin-based capillary column, e.g., CYCLOSIL-B or Rt-βDEX series (30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.0-1.5 mL/min.

-

Injector: Split/Splitless injector. Set to 220 °C with a split ratio of 50:1 to prevent column overloading.

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp: Increase at 2-3 °C/min to 120 °C.

-

Hold: Maintain at 120 °C for 5 minutes.

-

Rationale: A slow temperature ramp is crucial for maximizing the differential interaction between the enantiomers and the CSP, thereby improving resolution.[15]

-

-

Detector (FID): Set to 250 °C.

-

-

Data Acquisition and Analysis:

-

Inject 1 µL of the prepared sample.

-

Record the chromatogram. Two separate peaks corresponding to the (R)- and (S)-enantiomers should be observed.

-

Identify the peaks by injecting enantiomerically pure standards, if available.

-

Calculate the enantiomeric excess (% ee) using the peak areas (A1 and A2): % ee = (|A1 - A2| / (A1 + A2)) * 100

-

Caption: Workflow for the enantiomeric analysis of this compound via Chiral GC.

Asymmetric Synthesis Strategies

For applications requiring enantiomerically pure material, asymmetric synthesis is indispensable.[7] This field of chemistry focuses on methods that preferentially create one enantiomer over the other. Organocatalysis has emerged as a particularly powerful tool for this purpose.

Principle: Asymmetric organocatalysis uses small, chiral organic molecules to catalyze reactions enantioselectively. For synthesizing chiral aldehydes like (R)- or (S)-2-methylpentanal, a common strategy is the asymmetric α-alkylation of a smaller aldehyde.[16] Chiral secondary amines, such as diarylprolinol silyl ethers (Jørgensen-Hayashi catalysts) or MacMillan-type imidazolidinones, are highly effective catalysts for these transformations.[16][17]

Causality of Approach: These catalysts operate by forming a transient chiral enamine intermediate with the starting aldehyde (e.g., propanal). This enamine is sterically hindered in a way that directs the incoming electrophile (e.g., a propyl halide) to attack from a specific face, leading to the preferential formation of one enantiomer of the product.[17]

Conceptual Pathway: Organocatalytic α-Alkylation

A general approach for the synthesis of (R)-2-methylpentanal involves the reaction of propanal with an n-propyl electrophile in the presence of a chiral secondary amine catalyst.

-

Enamine Formation: The chiral amine catalyst reacts with propanal to form a chiral enamine.

-

Stereoselective Alkylation: The enamine nucleophilically attacks the propyl electrophile (e.g., propyl iodide). The steric environment created by the catalyst directs this attack to form the (R)-configured product preferentially.

-

Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed to release the (R)-2-methylpentanal product and regenerate the catalyst for the next cycle.

This method allows for the direct creation of the chiral center with high enantiomeric excess, avoiding the need for classical resolution which is inherently limited to a 50% yield for the desired enantiomer.[16][18]

Biological Significance and Applications

The distinct biological activities of enantiomers are well-documented.[8][19] While specific bioactivity data for the individual enantiomers of this compound are not extensively detailed in general literature, the principle of stereospecificity holds true.

-

Pharmaceuticals: Racemic this compound serves as a precursor in the synthesis of the tranquilizer meprobamate.[20] In any synthesis targeting a chiral drug, using an enantiomerically pure starting material is highly advantageous for controlling the stereochemistry of the final active pharmaceutical ingredient (API). This can lead to improved efficacy and reduced side effects.[6]

-

Flavor and Fragrance: The olfactory receptors in the human nose are chiral. Consequently, enantiomers often have different smells. This compound itself is described as having a fresh, fruity, and green aroma.[21] The (R)- and (S)-enantiomers likely possess distinct nuances to their scent profiles, making the pure isomers valuable for creating specific accords in flavors and fragrances.[7][22]

-

Chiral Building Blocks: Enantiopure this compound is a valuable C6 chiral building block for the synthesis of more complex molecules, including natural products and advanced materials.[18]

Conclusion

The stereoisomers of this compound represent a classic example of how a single chiral center can give rise to distinct chemical entities. For researchers in drug development and other advanced fields, a thorough understanding of the properties of the (R)- and (S)-enantiomers is not merely academic but a practical necessity. The ability to control, analyze, and selectively synthesize these isomers using techniques like chiral GC and asymmetric organocatalysis is fundamental to leveraging their unique potential. This guide provides the foundational knowledge and practical protocols to empower scientists to work effectively with these important chiral molecules.

References

-

Showing Compound this compound (FDB008201) . FooDB. [Link]

-

(2S)-2-methylpentanal . ChemBK. [Link]

-

(R)-2-methylpentanal -- Critically Evaluated Thermophysical Property Data . NIST/TRC Web Thermo Tables (WTT). [Link]

-

(2S)-2-methylpentanal | C6H12O | CID 6999050 . PubChem, National Institutes of Health. [Link]

-

Pentanal, 2-methyl-, (R)- | C6H12O . PubChem, National Institutes of Health. [Link]

-

This compound . ChemBK. [Link]

-

This compound . Wikipedia. [Link]

-

Identify the chiral center(s) in each of the following molecules: a. 2-Methyl-3-pentanol . Pearson. [Link]

-

Asymmetric Synthesis and Lewis Acid Mediated Type II Carbonyl Ene Cyclizations of (R)-2-Isopropyl-5-methylhex-5-enal . ResearchGate. [Link]

-

What are the names of the following isomers: pentan-2-ol and 2,3-dimethylpentanal? . Quora. [Link]

-

Chemical Properties of (S)-2-methylbutanal (CAS 1730-97-8) . Cheméo. [Link]

-

2-Methylpentaldehyde | C6H12O | CID 31245 . PubChem, National Institutes of Health. [Link]

-

Showing metabocard for this compound (HMDB0031578) . Human Metabolome Database. [Link]

-

Asymmetric Synthesis of Fully Substituted Cyclopentane-Oxindoles through an Organocatalytic Triple Michael Domino Reaction . National Institutes of Health. [Link]

-

Understanding the Fundamentals of Asymmetric Synthesis . Chiralpedia. [Link]

-

A Guide to the Analysis of Chiral Compounds by GC . Restek. [Link]

-

Chiral Gas Chromatography . AZ chrom s.r.o. [Link]

-

Advances in the Asymmetric Total Synthesis of Natural Products Using Chiral Secondary Amine Catalyzed Reactions of α,β-Unsaturated Aldehydes . National Institutes of Health. [Link]

-

This compound - Solubility . Solubility of Things. [Link]

-

Determination of 2-Pentanol Enantiomers via Chiral GC-MS and Its Sensory Evaluation in Baijiu . MDPI. [Link]

-

Synthesis and biological activity of 2-methyl-20-epi analogues of 1 alpha,25-dihydroxyvitamin D3 . PubMed, National Institutes of Health. [Link]

-

Different biological activities of enantiomeric compounds . ResearchGate. [Link]

-

Adapting Chiral Gas Chromatography into Existing Undergraduate Laboratories to Emphasize the Importance . ERIC. [Link]

-

Stereochemistry and biological activity of drugs . SlideShare. [Link]

-

Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View . National Institutes of Health. [Link]

-

Natural Enantiomers: Occurrence, Biogenesis and Biological Properties . PubMed Central, National Institutes of Health. [Link]

-

Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies . David Discovers Drug Discovery. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. Showing Compound this compound (FDB008201) - FooDB [foodb.ca]

- 3. benchchem.com [benchchem.com]

- 4. Identify the chiral center(s) in each of the following molecules:... | Study Prep in Pearson+ [pearson.com]

- 5. gcms.cz [gcms.cz]

- 6. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 7. Understanding the Fundamentals of Asymmetric Synthesis – Chiralpedia [chiralpedia.com]

- 8. researchgate.net [researchgate.net]

- 9. (2S)-2-methylpentanal | C6H12O | CID 6999050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Pentanal, 2-methyl-, (R)- | C6H12O | CID 6994104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chembk.com [chembk.com]

- 12. chembk.com [chembk.com]

- 13. chemsynthesis.com [chemsynthesis.com]

- 14. hplc.sk [hplc.sk]

- 15. mdpi.com [mdpi.com]

- 16. benchchem.com [benchchem.com]

- 17. Advances in the Asymmetric Total Synthesis of Natural Products Using Chiral Secondary Amine Catalyzed Reactions of α,β-Unsaturated Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Natural Enantiomers: Occurrence, Biogenesis and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 20. This compound - Wikipedia [en.wikipedia.org]

- 21. This compound – Premium Aroma Chemical For Fruity & Industrial Applications [chemicalbull.com]

- 22. 2-Methylpentaldehyde | C6H12O | CID 31245 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Atmospheric Oxidation of 2-Methylpentanal by Hydroxyl Radicals: A Technical Guide for Atmospheric and Chemical Researchers

Abstract

This technical guide provides an in-depth analysis of the gas-phase reaction between 2-methylpentanal (2MP) and the hydroxyl radical (OH), a cornerstone reaction in the tropospheric degradation of this branched volatile organic compound (VOC). As a significant component of both biogenic and anthropogenic emissions, understanding the atmospheric fate of 2MP is critical for accurately modeling regional air quality, ozone formation, and secondary organic aerosol (SOA) production. This document synthesizes current kinetic, mechanistic, and product data, offering a comprehensive resource for researchers in atmospheric chemistry, environmental science, and drug development who may encounter this compound or its analogs. We delve into the causality behind experimental choices for studying this reaction, provide detailed, self-validating protocols for key analytical techniques, and present data in a clear, comparative format.

Introduction: The Atmospheric Significance of this compound

This compound (C₆H₁₂O) is a branched aldehyde emitted from various sources, including the combustion of biofuels and vegetation.[1] In the atmosphere, its fate is primarily dictated by its reaction with the hydroxyl radical (OH), the atmosphere's primary daytime oxidant.[2][3] This reaction initiates a cascade of chemical transformations that influence the formation of ground-level ozone, a harmful pollutant, and secondary organic aerosols (SOA), which have significant impacts on climate and human health.[1][2]

The estimated atmospheric lifetime of this compound with respect to reaction with OH radicals is approximately 13 hours, assuming a typical OH concentration of 5 x 10⁵ radicals per cubic centimeter.[4] This relatively short lifetime underscores the compound's potential to rapidly influence local and regional atmospheric composition. The chemistry of aldehydes is particularly noteworthy as their oxidation can act as a significant source of hydroxyl radicals, thereby impacting the self-cleansing capacity of the troposphere.[2]

This guide will explore the intricacies of the 2MP + OH reaction, from the fundamental kinetics and mechanisms to the practical experimental methodologies used to study them.

Reaction Kinetics and Temperature Dependence

The overall rate coefficient for the reaction of this compound with hydroxyl radicals is a critical parameter for atmospheric models. This reaction exhibits a slight negative temperature dependence, a common characteristic for the reactions of OH with larger aldehydes.[3][5] This phenomenon is attributed to the formation of a pre-reactive complex, where the initial attraction between the polar OH radical and the aldehyde stabilizes the system, leading to a faster reaction rate at lower temperatures.[5]

A recent study by Asensio et al. (2023) provides the most up-to-date temperature-dependent rate coefficient for this reaction over the atmospherically relevant range of 263–353 K.[1][3]

Table 1: Kinetic Parameters for the Reaction of this compound with OH Radicals

| Temperature (K) | Rate Coefficient (k_OH) (cm³ molecule⁻¹ s⁻¹) | Atmospheric Lifetime (τ) | Reference |

| 298 | (3.3 ± 0.3) x 10⁻¹¹ | ~13 hours | [3] |

| 263–353 | k(T) = (6.18 ± 0.94) x 10⁻¹² exp((509 ± 45)/T) | Varies with temperature | [1] |

Atmospheric lifetime calculated assuming an average [OH] of 5 x 10⁵ molecules cm⁻³.

Reaction Mechanism: A Tale of Hydrogen Abstraction

The reaction between this compound and the OH radical proceeds primarily through hydrogen atom abstraction.[5] Due to the presence of multiple C-H bonds in the 2MP molecule, abstraction can occur at several different sites. The aldehydic hydrogen, bonded to the carbonyl carbon, is the most weakly bound and, therefore, its abstraction is the dominant reaction pathway.[5]

Branching Ratios

While the aldehydic H-abstraction is dominant, abstraction from the various C-H bonds on the alkyl chain also occurs, leading to the formation of different primary radical products. Theoretical studies on smaller aliphatic aldehydes, such as butanal and pentanal, indicate that as the alkyl chain length increases, H-abstraction from the β-carbon position can contribute a small but non-negligible fraction (4-6%) to the total reaction rate.[5] For this compound, we can infer a similar distribution of abstraction sites.

-

Primary (Aldehydic) Abstraction: The major pathway, leading to the formation of a 2-methylpentanoyl radical.

-

Secondary (Alkyl Chain) Abstraction: Minor pathways involving the abstraction of hydrogen atoms from the α, β, γ, and methyl-group carbons.

The precise branching ratios for this compound have not been experimentally determined, but based on theoretical studies of similar aldehydes, the aldehydic abstraction is expected to account for over 90% of the initial reaction.[5]

Subsequent Radical Chemistry: The Influence of NOx

The fate of the initially formed radicals is heavily dependent on the concentration of nitrogen oxides (NOx = NO + NO₂).

Under Low-NOx Conditions (Clean Environments):

The primary radicals (R•) react with molecular oxygen (O₂) to form peroxy radicals (RO₂). These RO₂ radicals can then undergo self-reaction or cross-reaction with other peroxy radicals (HO₂), leading to the formation of stable products such as hydroperoxides, alcohols, and carbonyls.

Under High-NOx Conditions (Polluted Environments):

In polluted environments, the RO₂ radicals primarily react with nitric oxide (NO). This reaction can either propagate the radical chain by forming an alkoxy radical (RO•) and nitrogen dioxide (NO₂) or terminate the chain through the formation of an organic nitrate (RONO₂). The alkoxy radicals are highly reactive and can undergo unimolecular decomposition or isomerization, leading to the formation of smaller, more oxygenated products.

Gaseous Reaction Products and Secondary Organic Aerosol (SOA) Formation

Product studies are essential for elucidating the complete reaction mechanism and assessing the environmental impact of 2MP oxidation.

Identified Gaseous Products

Under NOx-free conditions, the major gaseous products identified from the reaction of this compound with OH radicals are acetaldehyde, formaldehyde, and 2-pentanone.[3] The formation of these products is consistent with the decomposition of alkoxy radicals formed from the initial H-abstraction pathways.

Table 2: Major Gaseous Products from the this compound + OH Reaction (NOx-free)

| Product | Chemical Formula | Likely Formation Pathway |

| Acetaldehyde | CH₃CHO | Decomposition of alkoxy radical |

| Formaldehyde | HCHO | Decomposition of alkoxy radical |

| 2-Pentanone | CH₃C(O)CH₂CH₂CH₃ | Decomposition of alkoxy radical |

Data from Asensio et al. (2023).[3]

Potential for Secondary Organic Aerosol (SOA) Formation

The oxidation of VOCs can lead to the formation of low-volatility products that partition from the gas phase to the particle phase, forming SOA. While specific SOA yield data for the this compound + OH reaction is currently unavailable in the literature, the formation of oxygenated products suggests that this reaction can contribute to SOA mass. The study by Asensio et al. (2023) did observe SOA formation from the reaction of 2MP with chlorine atoms, indicating the potential for its oxidation products to form aerosols.[1][2] The SOA yield is expected to be influenced by factors such as NOx levels and the initial precursor concentration.[6] Further research is needed to quantify the SOA formation potential of the 2MP + OH reaction under various atmospheric conditions.

Experimental Methodologies: A Practical Guide

Studying the kinetics and products of gas-phase atmospheric reactions requires specialized experimental techniques. This section provides an overview and step-by-step protocols for the key methods used to investigate the this compound + OH reaction.

Kinetic Studies: Pulsed Laser Photolysis - Laser-Induced Fluorescence (PLP-LIF)

The PLP-LIF technique is a direct method for measuring absolute rate coefficients of radical reactions.[1][4]

-

OH Radical Generation: A pulse of UV light from an excimer laser (the "photolysis" laser) photolyzes a precursor molecule (e.g., H₂O₂) to generate a known concentration of OH radicals.

-

Reaction: The generated OH radicals react with this compound, which is present in large excess to ensure pseudo-first-order kinetics.

-

OH Radical Detection: A second, tunable laser (the "probe" laser) is fired at a variable time delay after the photolysis laser. This laser is tuned to a specific wavelength that excites the OH radicals.

-

Fluorescence Detection: The excited OH radicals fluoresce, emitting light at a characteristic wavelength. This fluorescence is detected by a photomultiplier tube (PMT).

-

Kinetic Analysis: By varying the time delay between the photolysis and probe lasers and measuring the decay of the OH fluorescence signal, the pseudo-first-order rate coefficient can be determined. The second-order rate coefficient is then obtained from a plot of the pseudo-first-order rate versus the concentration of this compound.

-

System Preparation:

-

Ensure the reaction cell is clean and leak-tight.

-

Prepare gas mixtures of the OH precursor (e.g., H₂O₂ in a bubbler with a carrier gas like N₂) and this compound in a bath gas (e.g., N₂ or air) at known concentrations using mass flow controllers.

-

-

OH Radical Generation:

-

Use a KrF excimer laser at 248 nm to photolyze H₂O₂.

-

Monitor the laser fluence to ensure consistent OH production.

-

-

OH Radical Detection:

-

Use a frequency-doubled dye laser pumped by a Nd:YAG laser to generate the probe beam at ~282 nm to excite the A²Σ⁺(v'=1) ← X²Π(v"=0) transition of OH.

-

Collect the resulting fluorescence at ~308 nm at a 90° angle to the laser beams using a PMT fitted with a bandpass filter.

-

-

Data Acquisition:

-

Record the OH fluorescence decay profile by scanning the delay between the photolysis and probe lasers.

-

Perform experiments with and without this compound to account for background OH losses.

-

Repeat the measurements at different concentrations of this compound.

-

-

Data Analysis:

-

Fit the OH fluorescence decay profiles to an exponential function to obtain the pseudo-first-order rate coefficient (k') for each this compound concentration.

-

Plot k' versus the concentration of this compound. The slope of this plot gives the second-order rate coefficient, k_OH.

-

Product Identification and Quantification: Proton-Transfer-Reaction Time-of-Flight Mass Spectrometry (PTR-ToF-MS)

PTR-ToF-MS is a powerful analytical technique for the real-time, online detection of VOCs with high sensitivity and mass resolution.[7][8]

-

Ionization: A reagent ion, typically hydronium (H₃O⁺), is generated in an ion source.

-

Reaction: The sample gas containing the reaction products is introduced into a drift tube reactor, where the products react with H₃O⁺ via proton transfer. This is a soft ionization technique that typically results in minimal fragmentation.

-

Detection: The protonated product ions are then guided into a time-of-flight mass spectrometer, which separates them based on their mass-to-charge ratio.

-

Quantification: The concentration of each product can be determined from its ion signal, the reaction time in the drift tube, and the known reaction rate coefficient for the proton transfer reaction.[4][8]

-

Instrument Setup and Calibration:

-

Optimize the PTR-ToF-MS parameters (e.g., drift tube voltage, pressure, and temperature) to achieve the desired E/N value, which controls the extent of ion fragmentation.

-

Calibrate the instrument using a standard gas mixture containing known concentrations of compounds similar to the expected products.

-

-

Sampling:

-

Couple the PTR-ToF-MS inlet to the outflow of the reaction chamber (e.g., a smog chamber).

-

Continuously draw a small flow of the reaction mixture into the drift tube.

-

-

Data Acquisition:

-

Acquire full mass spectra at a high time resolution (e.g., every few seconds) to monitor the temporal evolution of reactants and products.

-

The high mass resolution of the ToF analyzer allows for the determination of the elemental composition of the detected ions.

-

-

Data Analysis:

-